Electrophilic Aromatic Substitution Reactivity: 2-Methylbenzofuran Core Outperforms Unsubstituted Benzofuran by Over 2-Fold in Acylation Yield
The 2-methylbenzofuran core—the scaffold from which (2-methylbenzofuran-5-yl)hydrazine is derived—demonstrates dramatically enhanced reactivity in electrophilic aromatic substitution compared to unsubstituted benzofuran. Under identical zeolite-catalyzed acylation conditions (Y zeolite, acetic anhydride, 60°C, atmospheric pressure), 2-methylbenzofuran achieved a 95% isolated yield versus only 43% for benzofuran [1]. In a fixed-bed flow reactor configuration, 2-methylbenzofuran reached approximately 100% conversion with 95% selectivity for the 3-acetyl product, while benzofuran suffered significant catalyst deactivation [2]. Critically, the position 3 in 2-methylbenzofuran was found to be at least two orders of magnitude (≥100×) more reactive than position 3 in unsubstituted benzofuran, and the overall substrate reactivity was approximately twice as high [2]. This translates directly to higher synthetic throughput and reduced purification burden when preparing acylated intermediates from the 2-methylbenzofuran scaffold.
| Evidence Dimension | Acylation yield and positional reactivity (electrophilic aromatic substitution) |
|---|---|
| Target Compound Data | 2-Methylbenzofuran: 95% yield, ~100% conversion, 95% selectivity for 3-acetyl product; position 3 is ≥100× more reactive than position 3 in benzofuran |
| Comparator Or Baseline | Benzofuran (unsubstituted): 43% yield under identical conditions; significant catalyst deactivation observed |
| Quantified Difference | 2.2-fold higher yield (95% vs 43%); approximately 2× overall reactivity; ≥100× positional reactivity at C-3 |
| Conditions | Y zeolite catalyst (Si/Al = 16), acetic anhydride, 60°C, atmospheric pressure; fixed-bed flow reactor |
Why This Matters
For procurement decisions in synthetic chemistry, the 2-methyl substitution on the benzofuran core translates to substantially higher reaction yields and regioselectivity, reducing the cost per gram of downstream intermediates and minimizing purification requirements.
- [1] Richard F, Carreyre H, Pérot G. Zeolite catalyzed acylation of heterocyclic compounds. Part III. Comparison between benzofuran and 2-methylbenzofuran. Journal of Molecular Catalysis A: Chemical, 1995, 101(3): 167-169. View Source
- [2] Richard F, Carreyre H, Pérot G. Zeolite-Catalyzed Acylation of Heterocyclic Compounds: Acylation of Benzofuran and 2-Methylbenzofuran in a Fixed Bed Reactor. Journal of Catalysis, 1996, 159(2): 427-434. View Source
